molecular formula C7H14N2O2 B3339793 2-Hydroxy-2-(piperidin-4-yl)acetamide CAS No. 1258640-09-3

2-Hydroxy-2-(piperidin-4-yl)acetamide

Cat. No. B3339793
CAS RN: 1258640-09-3
M. Wt: 158.20
InChI Key: QHXBYIPELPYAMZ-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(piperidin-4-yl)acetamide is a compound that belongs to the class of organic compounds known as piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in recent years . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

A computational-based structural analysis was performed on a series of 2-piperidin-4-yl-acetamide derivatives to investigate the physicochemical features of the molecules . This analysis revealed that the hydrophobic properties on the van der Waals (vdW) surface of the molecules are favorable for both the activities (MCH R1 antagonistic and hERG blocking activities) and the presence of polar/electronegative groups in the molecules is detrimental for those activities .


Chemical Reactions Analysis

Piperidines are involved in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives .

Scientific Research Applications

Inhibitor of Soluble Epoxide Hydrolase

“2-Hydroxy-2-(piperidin-4-yl)acetamide” has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme that metabolizes epoxyeicosatrienoic acids (EETs) into less biologically active dihydroxyeicosatrienoic acids . The inhibition of sEH has been suggested as a potential therapy for the treatment of pain and inflammatory diseases .

Anti-Inflammatory Activity

This compound has shown significant anti-inflammatory effects. In fact, one study found that a selected compound displayed anti-inflammatory effects with higher effectiveness than the reference sEHI, TPPU .

Drug Design and Synthesis

Piperidine derivatives, such as “2-Hydroxy-2-(piperidin-4-yl)acetamide”, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biological Evaluation of Potential Drugs

The biological evaluation of potential drugs containing a piperidine moiety is an important area of research. This includes the study of the pharmacological applications of synthetic and natural piperidines .

Pharmacological Applications

Piperidine derivatives have been found to have a wide range of pharmacological applications. This includes their use in the treatment of various diseases and conditions .

Chemical Diversity of Phenoxy Acetamide

“2-Hydroxy-2-(piperidin-4-yl)acetamide” is a derivative of phenoxy acetamide. The chemical diversity of phenoxy acetamide and its derivatives is an area of active research, with a focus on the discovery of pharmacologically interesting compounds of widely different composition .

Future Directions

The future directions in the field of piperidine derivatives involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This research is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

properties

IUPAC Name

2-hydroxy-2-piperidin-4-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c8-7(11)6(10)5-1-3-9-4-2-5/h5-6,9-10H,1-4H2,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXBYIPELPYAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-2-(piperidin-4-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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